Palmitoleamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Palmitoleamide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of fatty acid amides and their chemical properties.

Biology: Investigated for its role as a metabolite in various biological systems.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other bioactive compounds.

Wirkmechanismus

Target of Action

The primary target of Palmitoleamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation . In addition to PPAR-α, Palmitoleamide also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Biochemische Analyse

Biochemical Properties

Palmitoleamide plays a significant role in biochemical reactions, particularly in the nervous system. It is involved in signaling pathways and interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . Palmitoleamide also interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism . These interactions highlight the compound’s role in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

Palmitoleamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, palmitoleamide can modulate the activity of PPAR-α, leading to changes in the expression of genes involved in lipid metabolism and inflammation . Additionally, it affects the function of mast cells, astrocytes, and microglia, which are crucial for immune responses and neuroinflammation . These cellular effects underscore the compound’s potential therapeutic applications in managing inflammatory and metabolic disorders.

Molecular Mechanism

The molecular mechanism of palmitoleamide involves its interaction with specific receptors and enzymes. Palmitoleamide binds to PPAR-α, activating this receptor and leading to the transcription of target genes involved in lipid metabolism and anti-inflammatory responses . It also inhibits FAAH, resulting in increased levels of other fatty acid amides that contribute to its overall biological effects . These molecular interactions highlight the compound’s multifaceted role in regulating cellular processes and maintaining homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitoleamide can vary over time. Studies have shown that the compound is relatively stable and can exert long-term effects on cellular function. For example, prolonged exposure to palmitoleamide has been associated with sustained anti-inflammatory and neuroprotective effects . The stability and degradation of palmitoleamide can be influenced by factors such as temperature, pH, and the presence of specific enzymes . Understanding these temporal effects is crucial for optimizing its use in experimental and therapeutic applications.

Dosage Effects in Animal Models

The effects of palmitoleamide in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and pain . At higher doses, palmitoleamide may exhibit toxic or adverse effects, including alterations in liver function and metabolic disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

Palmitoleamide is involved in several metabolic pathways, including those related to fatty acid metabolism. It is synthesized from palmitoleic acid through the action of specific enzymes and can be degraded by FAAH . The compound also influences metabolic flux and metabolite levels by modulating the activity of PPAR-α and other metabolic regulators . These metabolic pathways underscore the compound’s role in maintaining cellular energy balance and regulating lipid homeostasis.

Transport and Distribution

Within cells and tissues, palmitoleamide is transported and distributed through interactions with specific transporters and binding proteins. It is produced from a glycerophospholipid precursor in the cell membrane and can be degraded by amidases located in the cell membrane and lysosome . The compound’s localization and accumulation are influenced by its interactions with these transporters and enzymes, affecting its overall bioavailability and biological activity.

Subcellular Localization

Palmitoleamide’s subcellular localization is determined by various targeting signals and post-translational modifications. The compound is primarily localized in the cell membrane and lysosome, where it interacts with specific enzymes and receptors . These interactions are crucial for its activity and function, as they determine the compound’s accessibility to its molecular targets and its ability to modulate cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Palmitoleamide can be synthesized through the formal condensation of palmitoleic acid with ammonia . The reaction typically involves the use of a catalyst to facilitate the condensation process. The reaction conditions include maintaining a specific temperature and pressure to ensure the efficient formation of palmitoleamide.

Industrial Production Methods

Industrial production of palmitoleamide involves the extraction of palmitoleic acid from natural sources such as fish oil and certain plant oils. The extracted palmitoleic acid is then subjected to the condensation reaction with ammonia under controlled conditions to produce palmitoleamide. The process may involve purification steps to obtain high-purity palmitoleamide suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Palmitoleamide undergoes various chemical reactions, including:

Oxidation: Palmitoleamide can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form saturated amides.

Substitution: Palmitoleamide can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to prevent degradation of the compound.

Major Products

Oxidation: Oxidized derivatives of palmitoleamide.

Reduction: Saturated amides.

Substitution: Substituted amides with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory and analgesic properties.

Oleamide: Another fatty acid amide known for its sleep-inducing effects.

Anandamide: An endocannabinoid involved in pain modulation and inflammation.

Uniqueness

Palmitoleamide is unique due to its specific structure and the presence of a double bond in the fatty acid chain. This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities and chemical properties.

Eigenschaften

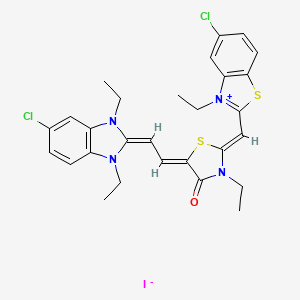

IUPAC Name |

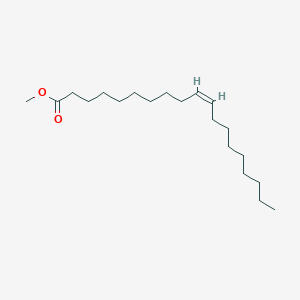

(Z)-hexadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPQTVNCCVPGFA-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)

![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B560817.png)